4-(3-nitrophenyl)sulfonylpiperazine-2,6-dione
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Overview
Description
4-(3-nitrophenyl)sulfonylpiperazine-2,6-dione is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, features a piperazine ring substituted with a 3-nitrophenylsulfonyl group and two keto groups at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)sulfonylpiperazine-2,6-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of automated parallel solid-phase synthesis and photocatalytic synthesis can also be explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(3-nitrophenyl)sulfonylpiperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(3-aminophenyl)sulfonylpiperazine-2,6-dione.
Reduction: Formation of 4-(3-mercaptophenyl)sulfonylpiperazine-2,6-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-nitrophenyl)sulfonylpiperazine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperazine moiety, which is present in many pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-nitrophenyl)sulfonylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperazine ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenyl)sulfonylpiperazine-2,6-dione: Similar structure but with a nitro group at the 4-position.
4-(3-nitrophenyl)sulfonylpiperazine-2,5-dione: Similar structure but with keto groups at positions 2 and 5.
Uniqueness
4-(3-nitrophenyl)sulfonylpiperazine-2,6-dione is unique due to the specific positioning of the nitro group and the keto groups, which can influence its reactivity and biological activity. The presence of the 3-nitrophenylsulfonyl group can also impart distinct chemical properties compared to other piperazine derivatives .
Properties
IUPAC Name |
4-(3-nitrophenyl)sulfonylpiperazine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6S/c14-9-5-12(6-10(15)11-9)20(18,19)8-3-1-2-7(4-8)13(16)17/h1-4H,5-6H2,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUSBDCRYMAVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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